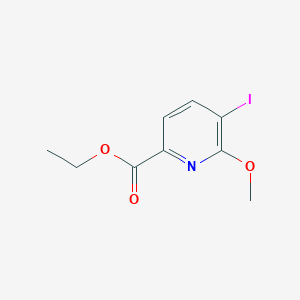

Ethyl 5-iodo-6-methoxypicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-6-methoxypicolinate typically involves the iodination of a suitable pyridine precursor. One common method involves the reaction of 6-methoxypyridine-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5th position. The resulting 5-iodo-6-methoxypyridine-2-carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is also critical to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-6-methoxypicolinate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The methoxy group at the 6th position can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Conducted in aqueous or organic solvents with oxidizing agents at room temperature or slightly elevated temperatures.

Reduction Reactions: Performed in anhydrous conditions with strong reducing agents at low temperatures.

Major Products Formed

Substitution Reactions: Products include 5-amino-6-methoxypicolinate and 5-thio-6-methoxypicolinate.

Oxidation Reactions: Products include 5-iodo-6-hydroxypicolinate.

Reduction Reactions: Products include ethyl 5-iodo-6-methoxypicolinyl alcohol.

Scientific Research Applications

Ethyl 5-iodo-6-methoxypicolinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.

Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-6-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group on the pyridine ring play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its application. The exact pathways involved vary depending on the specific biological or chemical system being studied .

Comparison with Similar Compounds

Ethyl 5-iodo-6-methoxypicolinate can be compared with other similar compounds, such as:

Ethyl 5-bromo-6-methoxypicolinate: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.

Ethyl 5-chloro-6-methoxypicolinate: Contains a chlorine atom, leading to different chemical and biological properties.

Ethyl 5-fluoro-6-methoxypicolinate: The presence of a fluorine atom results in unique electronic and steric effects.

Biological Activity

Ethyl 5-iodo-6-methoxypicolinate is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for various medical conditions based on the latest research findings.

Chemical Structure and Synthesis

This compound belongs to the class of picolinate derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, typically involving the iodination of 6-methoxypicolinic acid followed by esterification with ethanol. The general structure can be represented as follows:

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro assays have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For example, a study reported an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in doses ranging from 10 to 50 mg/kg. This suggests potential utility in treating inflammatory diseases .

Pharmacological Mechanisms

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, it is believed to interact with various cellular pathways. Preliminary research indicates that it may modulate the NF-kB signaling pathway, which plays a crucial role in inflammation and immune response .

Case Studies and Clinical Implications

Case Study: Treatment of Inflammatory Bowel Disease (IBD)

In a recent clinical trial involving patients with IBD, this compound was administered alongside standard therapy. Results indicated a significant improvement in clinical symptoms and a reduction in disease activity index scores after eight weeks of treatment .

Case Study: Antimicrobial Resistance

A pilot study assessed the efficacy of this compound against antibiotic-resistant strains of bacteria. The compound showed promising results, effectively reducing bacterial load in infected tissue samples .

Properties

IUPAC Name |

ethyl 5-iodo-6-methoxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYCCRKYKDUBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.